molecular formula C18H23F2N7O2 B610182 PQR530 CAS No. 1927857-61-1

PQR530

货号 B610182
CAS 编号: 1927857-61-1
分子量: 407.4258
InChI 键: SYKBZXMKAPICSO-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PQR530 is a potent, ATP-competitive, orally bioavailable, and brain-penetrant dual pan-PI3K/mTORC1/2 inhibitor . It has a subnanomolar Kd toward PI3Kα and mTOR (0.84 and 0.33 nM, respectively) . It exhibits antitumor activity .


Synthesis Analysis

The development of PQR530 concentrated on the improvement of both, the potency and the selectivity for all targeted kinases, namely the class IA PI3K isoforms as well as mTOR . A detailed ligand-based structure-activity relationship study was obtained by systematic modifications of the hinge region as well as the affinity binding substituents .


Molecular Structure Analysis

The molecular formula of PQR530 is C18H23F2N7O2 . The molecular weight is 407.42 .

科学研究应用

Application in Cancer Research

Specific Scientific Field

The specific scientific field for this application is Cancer Research .

Comprehensive and Detailed Summary of the Application

PQR530 is a novel, ATP site-directed inhibitor of all PI3K isoforms and the mammalian target of rapamycin (mTOR) complexes C1/2 . It plays a fundamental role in many cellular processes like growth, survival, proliferation, differentiation, and motility . In cancers, several mutations have been identified that lead to the constitutive activation of PI3K .

Detailed Description of the Methods of Application or Experimental Procedures

The development of PQR530 concentrated on the improvement of both, the potency and the selectivity for all targeted kinases, namely the class IA PI3K isoforms as well as mTOR . A detailed ligand-based structure-activity relationship study was obtained by systematic modifications of the hinge region as well as the affinity binding substituents . This study led to the identification of PQR530, a dual pan-PI3K/mTORC1/2 inhibitor showing excellent activities in cellular assays as well as in PI3Kα and mTOR enzymatic binding assays .

Thorough Summary of the Results or Outcomes Obtained

PQR530 inhibited protein kinase B (PKB, pSer473) and ribosomal protein S6 (pS6, pSer235/236) phosphorylation with IC 50 values of 0.07 µM . It showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels . Moreover, PQR530 displayed potency in a panel of 44 cancer cell lines (NTRC Oncolines TM) to prevent cancer cell growth (mean value for GI 50 of 426 nM) . Oral application of PQR530 to mice resulted in a dose-proportional PK and demonstrated good oral bioavailability and excellent brain penetration .

安全和危害

PQR530 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKBZXMKAPICSO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine

Citations

For This Compound
10
Citations
E Singer, C Walter, D Fabbro, D Rageot, F Beaufils… - …, 2020 - Elsevier
One of the pathological hallmarks of Huntington disease (HD) is accumulation of the disease-causing mutant huntingtin (mHTT), which leads to the disruption of a variety of cellular …
Number of citations: 12 www.sciencedirect.com
C Brandt, P Hillmann, A Noack, K Römermann… - …, 2018 - Elsevier
… the dual pan-PI3K/mTOR inhibitor PQR530. These derivatives were compared with the mTORC1 … PQR620 and PQR530 significantly increased seizure threshold at tolerable doses. The …
Number of citations: 62 www.sciencedirect.com
D Rageot, T Bohnacker, E Keles… - Journal of medicinal …, 2019 - ACS Publications
The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) pathway is frequently overactivated in cancer, and drives cell growth, proliferation, survival, and …
Number of citations: 44 pubs.acs.org
B Gericke, C Brandt, W Theilmann, L Welzel… - …, 2020 - Elsevier
… dual pan-PI3K/mTORC1/2 inhibitor PQR530 in the intrahippocampal kainate mouse model, in … , mice pretreated with PQR620 or PQR530 exhibited reduced anxiety-related behavior in …
Number of citations: 15 www.sciencedirect.com
MP Morawe, F Liao, W Amberg, J van Bergeijk… - European Journal of …, 2022 - Elsevier
… Conversely, PQR530 which exhibits better brain exposure and superior pharmacokinetic … Our results show that dosing animals twice per week with PQR530 resulted in intermittent, …
Number of citations: 2 www.sciencedirect.com
D Rageot, F Beaufils, A Melone, AM Sele, T Bohnacker… - Cancer Research, 2017 - AACR
… Oral application of PQR530 to mice resulted in a dose-proportional PK and demonstrated … of PQR530 for pre-clinical development in only 4 steps. In conclusion, PQR530 inhibits all …
Number of citations: 2 aacrjournals.org
P Hillmann, D Rageot, F Beaufils, A Melone, A Sele… - Cancer Research, 2017 - AACR
… Conclusion: PQR530 is a potent, ATP competitive pan-PI3K and mTORC1/2 inhibitor. The … of PQR530 result in good oral bioavailability and excellent brain penetration. PQR530 is well …
Number of citations: 2 aacrjournals.org
P Kocienski - Synfacts, 2020 - thieme-connect.com
Significance: 4-(Difluoromethyl) pyridin-2-amine (G) is a core component of triazines PQR620 and PQR530. The scalable five-step, two-pot synthesis depicted delivered 1.36 kilogram …
Number of citations: 0 www.thieme-connect.com
NPF Barthes, S Wenzler, M Spiske, K Schmidtkunz… - ass20.chemistrycongresses.ch
… PI3K/mTOR inhibitor PQR530 aimed to improve both … PQR530, a drug-like adenosine 5’-triphosphate site P3IK/mTOR kinase inhibitor, as a brain penetrable clinical candidate. PQR530 …
Number of citations: 0 ass20.chemistrycongresses.ch
E Keles - 2021 - edoc.unibas.ch
… mTOR selective/PI3K sparing inhibition strategy with PQR626 introduced certain advantages over dual mTOR/pan-PI3K inhibition strategy with PQR530 in order to circumvent on target …
Number of citations: 0 edoc.unibas.ch

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。